Molecular Weight and Lipophilicity Differentiation from Des-Methyl Analog
The 2-methyl substitution on the benzimidazole core of the target compound increases molecular weight by approximately 14 Da compared to its des-methyl analog N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide (325.4 vs. 311.33 Da) . This methyl group is predicted to increase cLogP by approximately 0.4–0.6 log units based on additive fragment contributions, consistent with established benzimidazole SAR where 2-alkyl substitution enhances membrane permeability and alters tissue distribution [1]. For procurement decisions, this differentiation matters because the des-methyl analog (CAS 1219581-41-5) cannot be assumed to possess equivalent cell-permeability or pharmacokinetic behavior [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 325.4 Da; predicted cLogP: ~2.5–3.0 (estimated from fragment-based calculation) |
| Comparator Or Baseline | N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide: MW 311.33 Da; predicted cLogP: ~2.0–2.5 |
| Quantified Difference | ΔMW ≈ +14 Da; estimated ΔcLogP ≈ +0.4 to +0.6 log units (no experimental logP data available for either compound) |
| Conditions | Computational prediction based on benzimidazole fragment SAR; experimental logP/logD determination not located in public literature |
Why This Matters
The ~14 Da mass increment and predicted lipophilicity shift may alter membrane permeability and non-specific protein binding—key considerations when selecting among benzimidazole-acetamide analogs for cell-based assays where intracellular target access is critical.
- [1] Beč A, Mioč M, Bertoša B, et al. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. J Enzyme Inhib Med Chem. 2022;37(1):1327-1339. Class-level SAR: substituent type and position on benzimidazole core influence biological activity. View Source
